Bavachin Bavachin 7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a natural product found in Lespedeza cyrtobotrya and Cullen corylifolium with data available.
Brand Name: Vulcanchem
CAS No.: 19879-32-4
VCID: VC21325503
InChI: InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3
SMILES:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Bavachin

CAS No.: 19879-32-4

VCID: VC21325503

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Bavachin - 19879-32-4

Description

Bavachin is a phytoestrogen isolated from the herb Psoralea corylifolia. It has been extensively studied for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, anti-bacterial, lipid-lowering, and cholesterol-reducing effects . This compound has shown potential therapeutic applications in various diseases, making it a subject of interest in medical research.

Anti-Inflammatory and Anti-Bacterial Effects

Bavachin exhibits anti-inflammatory and anti-bacterial activities, contributing to its potential use in treating infections and inflammatory conditions .

Cardiovascular Protection

Bavachin has been shown to protect human aortic smooth muscle cells (HASMCs) against apoptosis and calcification by activating the Atg7/mTOR-dependent autophagy pathway and suppressing the Wnt/β-catenin signaling pathway . This suggests its potential in treating cardiovascular diseases, particularly vascular calcification.

Anti-Diabetic Effects

Bavachin may have therapeutic potential for type 2 diabetes by activating insulin signaling pathways .

Anti-Rotaviral Activity

Recent studies have demonstrated bavachin's potential in combating rotavirus infections, highlighting its antiviral properties .

Autophagy Induction

Bavachin induces autophagy in HASMCs, which is crucial for its protective effects against vascular calcification. This autophagy induction is Atg7-dependent and involves the suppression of mTOR signaling .

Suppression of Wnt/β-Catenin Signaling

By inhibiting the Wnt/β-catenin pathway, bavachin reduces the expression of calcification-related proteins such as OPG, OPN, Runx2, and BMP2, thereby preventing vascular calcification .

Estrogen Receptor Modulation

Bavachin can modulate cellular estrogen receptor targets, suggesting its potential role in estrogen-related conditions .

Data Tables

CompoundChemical FormulaPharmacological Effects
BavachinC20H20O4Anti-cancer, anti-inflammatory, anti-bacterial, lipid-lowering, cholesterol-reducing, cardiovascular protection, anti-diabetic, anti-rotaviral
PathwayEffect of Bavachin
Atg7/mTOR-dependent AutophagyActivation
Wnt/β-catenin SignalingSuppression
Insulin Signaling PathwaysActivation
CAS No. 19879-32-4
Product Name Bavachin
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name 7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3
Standard InChIKey OAUREGNZECGNQS-UHFFFAOYSA-N
Isomeric SMILES CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Canonical SMILES CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C
Synonyms bavachin
PubChem Compound 5321775
Last Modified Aug 15 2023

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